molecular formula C6H8N2O B7458711 1-(1H-pyrazol-3-yl)propan-1-one

1-(1H-pyrazol-3-yl)propan-1-one

Cat. No.: B7458711
M. Wt: 124.14 g/mol
InChI Key: GXMZKSUWPJHWHY-UHFFFAOYSA-N
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Description

1-(1H-pyrazol-3-yl)propan-1-one is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(1H-pyrazol-3-yl)propan-1-one can be achieved through several routes. One common method involves the reaction of 1H-pyrazole with 1-phenylprop-2-yn-1-one in the presence of a catalyst such as aluminum oxide (Al2O3) at room temperature . This reaction yields the desired compound in a moderate yield. Industrial production methods may involve similar synthetic routes but optimized for larger scales, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-(1H-pyrazol-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1H-pyrazol-3-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(1H-pyrazol-3-yl)propan-1-one can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications.

Properties

IUPAC Name

1-(1H-pyrazol-5-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-6(9)5-3-4-7-8-5/h3-4H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMZKSUWPJHWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42517-73-7
Record name 1-(1H-pyrazol-3-yl)propan-1-one
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